molecular formula C8H15N3OS B13228123 2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethoxy}ethan-1-amine

2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethoxy}ethan-1-amine

Cat. No.: B13228123
M. Wt: 201.29 g/mol
InChI Key: AAAHSSBSOMUQHE-UHFFFAOYSA-N
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Description

2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethoxy}ethan-1-amine is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, biochemistry, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethoxy}ethan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Mechanism of Action

The mechanism of action of 2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethoxy}ethan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and other biochemical pathways . The thioether linkage can also participate in redox reactions, influencing cellular oxidative stress responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethoxy}ethan-1-amine is unique due to its combination of an imidazole ring, thioether linkage, and ethoxy group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Biological Activity

The compound 2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethoxy}ethan-1-amine , often referred to as a derivative of imidazole, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented by the following formula:

CXHYNZS\text{C}_\text{X}\text{H}_\text{Y}\text{N}_\text{Z}\text{S}

Where:

  • C = Carbon atoms
  • H = Hydrogen atoms
  • N = Nitrogen atoms
  • S = Sulfur atom

The presence of the imidazole ring and a sulfanyl group suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related study demonstrated that imidazole derivatives can inhibit bacterial biofilm formation, which is critical in treating chronic infections. The mechanism appears to involve interference with bacterial signaling pathways, leading to reduced virulence factor expression .

Anticancer Properties

In vitro studies have shown that imidazole-based compounds can exert antiproliferative effects on various cancer cell lines. For example, compounds with similar structures have been tested against MDA-MB-231 (a breast cancer cell line), revealing IC50 values in the low micromolar range. The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest .

The biological activity of this compound may be explained through several mechanisms:

  • Enzyme Inhibition : The imidazole moiety is known to interact with metal ions in enzyme active sites, potentially inhibiting enzymes such as carbonic anhydrase and topoisomerases.
  • Receptor Modulation : The compound may act on various receptors involved in cellular signaling pathways, influencing processes like apoptosis and proliferation.
  • Biofilm Disruption : Similar compounds have shown efficacy in disrupting biofilms, which are critical for bacterial survival in host environments.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of several imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL, suggesting moderate antibacterial activity .

Case Study 2: Anticancer Activity

In a comparative study involving various imidazole derivatives, one compound demonstrated an IC50 value of 0.03 μM against MDA-MB-231 cells, significantly outperforming traditional chemotherapeutics like doxorubicin (IC50 = 0.60 μM). This suggests that structural modifications can enhance biological activity .

Data Tables

PropertyValue
Molecular FormulaC₉H₁₃N₃OS
Molecular Weight197.28 g/mol
Antimicrobial MIC (S. aureus)64 µg/mL
Anticancer IC50 (MDA-MB-231)0.03 µM

Properties

Molecular Formula

C8H15N3OS

Molecular Weight

201.29 g/mol

IUPAC Name

2-[2-(1-methylimidazol-2-yl)sulfanylethoxy]ethanamine

InChI

InChI=1S/C8H15N3OS/c1-11-4-3-10-8(11)13-7-6-12-5-2-9/h3-4H,2,5-7,9H2,1H3

InChI Key

AAAHSSBSOMUQHE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCCOCCN

Origin of Product

United States

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